molecular formula C13H27N3O B7928165 N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide

N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide

Cat. No.: B7928165
M. Wt: 241.37 g/mol
InChI Key: CIHCWDAEEWKLMH-UHFFFAOYSA-N
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Description

N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is a complex organic compound with a unique structure that includes both cyclohexyl and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide typically involves multiple steps. One common method starts with the cyclohexylamine, which undergoes a reaction with isopropylamine and ethylene diamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce a more saturated amine derivative.

Scientific Research Applications

N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors that play a role in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide
  • N-{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide
  • N-{2-[(2-Amino-ethyl)-propyl-amino]-cyclohexyl}-acetamide

Uniqueness

N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and efficacy.

Properties

IUPAC Name

N-[2-[2-aminoethyl(propan-2-yl)amino]cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-10(2)16(9-8-14)13-7-5-4-6-12(13)15-11(3)17/h10,12-13H,4-9,14H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHCWDAEEWKLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C1CCCCC1NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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